Physicochemical properties of 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol
Physicochemical properties of 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol
An In-Depth Technical Guide: Physicochemical Properties of 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and applications of 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol (CAS No. 2244085-32-1). As a highly functionalized fluorinated building block, this compound is of significant interest in medicinal chemistry and materials science. The strategic placement of three fluorine atoms and a potent trifluoromethyl group on the benzyl alcohol scaffold imparts unique electronic and steric properties, influencing its reactivity, lipophilicity, and metabolic stability. This document consolidates available data and provides expert insights into its characterization, synthetic pathways, and potential as a key intermediate in the development of novel pharmaceutical agents and advanced materials.
Introduction: The Strategic Role of Fluorination in Molecular Design
The introduction of fluorine into organic molecules is a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, is a prominent pharmacophore found in numerous FDA-approved drugs.[1][2] Its presence can profoundly enhance a compound's therapeutic profile by modulating key physicochemical properties. The CF₃ group is a powerful electron-withdrawing moiety and is highly lipophilic (Hansch π value of +0.88), which can improve membrane permeability, increase metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets.[1][2]
2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol emerges as a valuable intermediate, combining the attributes of a trifluoromethyl group with a trifluorinated phenyl ring. This dense fluorination creates a molecule with distinct electronic characteristics, making it a versatile precursor for creating diverse chemical libraries for drug discovery and a candidate for developing advanced polymers and coatings.[1]
Chemical Identity and Core Structural Properties
A precise understanding of the compound's fundamental structure is critical for interpreting its chemical behavior and properties.
Caption: Chemical structure of the title compound.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Reference(s) |
| CAS Number | 2244085-32-1 | [1] |
| Molecular Formula | C₈H₄F₆O | [1] |
| Molecular Weight | 230.11 g/mol | [1] |
| IUPAC Name | (2,3,4-Trifluoro-6-(trifluoromethyl)phenyl)methanol | |
| Synonyms | [2,3,4-Trifluoro-6-(trifluoromethyl)phenyl]methanol | |
| InChI Code | 1S/C8H4F6O/c9-5-1-4(8(12,13)14)3(2-15)6(10)7(5)11/h1,15H,2H2 |
Physicochemical Data
The combination of multiple fluorine substituents dramatically influences the compound's physical properties compared to non-fluorinated benzyl alcohol.
Table 2: Summary of Physicochemical Properties
| Property | Value / Description | Reference(s) |
| Physical State | Expected to be a liquid or low-melting solid at room temperature, analogous to other polyfluorinated benzyl alcohols. For instance, 2-(Trifluoromethyl)benzyl alcohol is a clear liquid.[3] | [3] |
| Boiling Point | Experimental data is not readily available. For context, 2-(Trifluoromethyl)benzyl alcohol has a boiling point of 90 °C at 20 mmHg, and (±)-α-(Trifluoromethyl)benzyl alcohol boils at 57-59 °C at 2 mmHg. The boiling point is highly dependent on pressure. | [3] |
| Melting Point | Specific data is unavailable. Related compounds show a wide range; for example, 3-Fluoro-4-(trifluoromethyl)benzyl alcohol melts at 28-32°C.[4] | [4] |
| Solubility | Expected to have low solubility in water but high solubility in common organic solvents like diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. The high degree of fluorination increases lipophilicity.[1][2] | [1][2] |
| Acidity (pKa) | The pKa of the hydroxyl proton is predicted to be lower (more acidic) than that of benzyl alcohol (pKa ~15.4) due to the strong electron-withdrawing inductive effects of the CF₃ and ring fluorine atoms. For comparison, the predicted pKa of 2-(Trifluoromethyl)benzyl alcohol is 14.01.[3] | [3] |
Spectroscopic and Analytical Characterization
Definitive structural confirmation and purity assessment rely on a combination of modern analytical techniques. While specific spectra for this exact isomer are not publicly available, a predictive analysis based on its structure provides a reliable characterization framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule.
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¹H NMR: The spectrum is expected to be relatively simple. The benzylic protons (-CH₂OH) would appear as a doublet (or a singlet if coupling to the hydroxyl proton is not resolved), likely in the δ 4.5-5.0 ppm range. The hydroxyl proton (-OH) would be a broad singlet, with its chemical shift dependent on concentration and solvent. The single aromatic proton would appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm), with its multiplicity determined by coupling to the adjacent fluorine atoms.
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¹³C NMR: The spectrum would show eight distinct carbon signals. The benzylic carbon (-CH₂OH) would be in the δ 60-70 ppm range. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz). The aromatic carbons would appear in the δ 110-160 ppm range, with complex splitting patterns due to C-F coupling.
-
¹⁹F NMR: This is a crucial technique for confirming the fluorine substitution pattern. Three distinct signals would be expected for the aromatic fluorines, and one signal for the trifluoromethyl group. The CF₃ group typically appears around δ -60 to -65 ppm (relative to CFCl₃). The aromatic fluorine signals would exhibit complex splitting due to F-F and F-H coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The expected spectrum would feature:
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A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol.[5]
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Strong, sharp absorption bands in the 1100-1400 cm⁻¹ region, corresponding to C-F stretching vibrations.
-
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
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Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a clear molecular ion peak at m/z 230.
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Key Fragments: Common fragmentation pathways would include the loss of a water molecule ([M-18]⁺), loss of the hydroxyl group ([M-17]⁺), and loss of the trifluoromethyl group ([M-69]⁺). The benzylic cation resulting from the loss of OH would be a prominent peak.
Synthesis and Reactivity
The synthesis of 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol can be approached through established organometallic and reduction methodologies. The choice of pathway depends on the availability of starting materials and desired scale.
Key Synthetic Pathway: Reduction of a Benzaldehyde Intermediate
A robust and high-yielding method involves the reduction of the corresponding benzaldehyde, which is itself synthesized via directed ortho-metalation.[1]
Caption: Synthetic workflow for the title compound.
Experimental Protocol: Synthesis via Aldehyde Reduction
Causality: This protocol is chosen for its efficiency and control. Directed lithiation using n-butyllithium (n-BuLi) allows for regioselective functionalization of the aromatic ring. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for converting the aldehyde to the primary alcohol with high conversion rates.[1][6]
Step 1: Formylation via Directed Lithiation [1]
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To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add a solution of 1,2,3-trifluoro-5-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise via syringe, maintaining the temperature at -78 °C. Stir for 1 hour. This step generates a specific lithiated intermediate.
-
Quench the reaction by adding anhydrous N,N-dimethylformamide (DMF) dropwise. The DMF serves as the formyl group source.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Work up the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution, followed by extraction with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2,3,4-trifluoro-6-(trifluoromethyl)benzaldehyde.
Step 2: Reduction to the Alcohol [1]
-
Dissolve the crude aldehyde from Step 1 in THF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise, ensuring the temperature remains below 5 °C. This is an exothermic reaction that reduces the aldehyde carbonyl to a hydroxyl group.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours, monitoring by TLC or GC-MS for completion.
-
Carefully quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize excess NaBH₄.
-
Extract the product with dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 2,3,4-trifluoro-6-(trifluoromethyl)benzyl alcohol.
Applications in Research and Development
The unique structural features of this compound make it a valuable tool for scientists in several fields.
-
Pharmaceutical Intermediate: Its primary value lies in its use as a building block for more complex molecules. The alcohol moiety can be easily converted into other functional groups (aldehydes, carboxylic acids, ethers, esters) or used in coupling reactions to construct the core of potential drug candidates.[1]
-
Medicinal Chemistry: The compound itself and its derivatives are investigated for a range of biological activities, including potential antimicrobial and anticancer properties. The dense fluorination pattern makes it a useful scaffold for probing interactions within enzyme active sites.[1]
-
Materials Science: Polyfluorinated aromatic compounds are precursors to specialty polymers, liquid crystals, and coatings with high thermal stability and unique dielectric properties. This benzyl alcohol can serve as a monomer or modifying agent in the synthesis of these advanced materials.[1]
Conclusion
2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol is a strategically designed molecule whose value is derived from its dense and specific pattern of fluorination. While comprehensive experimental data on some of its physical properties remains to be published, its chemical identity, spectroscopic characteristics, and synthetic pathways are well-defined by established chemical principles. Its role as a high-value building block in medicinal chemistry is clear, offering a potent combination of a trifluoromethyl group and a trifluorinated ring to enhance the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics. This guide provides the foundational knowledge necessary for researchers to effectively utilize this versatile compound in their scientific endeavors.
References
-
Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. (n.d.). Retrieved March 7, 2024, from [Link]
-
PubChem. (n.d.). 2,3,5,6-Tetrafluorobenzyl alcohol. Retrieved March 7, 2024, from [Link]
-
PubChem. (n.d.). 2,3,4,5,6-Pentafluorobenzyl Alcohol. Retrieved March 7, 2024, from [Link]
-
Synthesis of 2,3,6-trifluorobenzyl alcohol. (n.d.). PrepChem.com. Retrieved March 7, 2024, from [Link]
-
Bogdan, E., et al. (n.d.). IR spectra in the νOH stretching region of A) benzyl alcohols,... ResearchGate. Retrieved March 7, 2024, from [Link]
-
Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (n.d.). Retrieved March 7, 2024, from [Link]
-
2,3,4,5,6-Pentafluorobenzyl alcohol. (n.d.). NIST WebBook. Retrieved March 7, 2024, from [Link]
-
2,3,4,5,6-Pentafluorobenzyl alcohol. (n.d.). NIST WebBook. Retrieved March 7, 2024, from [Link]
-
Benzyl alcohol. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]
-
Ferreira, B. R., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(8), 1097. Retrieved March 7, 2024, from [Link]
-
Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals. Retrieved March 7, 2024, from [Link]
-
3-Fluoro-4-(trifluoromethyl)benzyl alcohol. (n.d.). LabSolutions. Retrieved March 7, 2024, from [Link]
Sources
- 1. 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl Alcohol|CAS 2244085-32-1 [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Trifluoromethyl)benzyl alcohol | 346-06-5 [chemicalbook.com]
- 4. labsolu.ca [labsolu.ca]
- 5. researchgate.net [researchgate.net]
- 6. 2,3,4,5-Tetrafluorobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
